molecular formula C11H13NO2S B1250170 Ritigalin

Ritigalin

Cat. No. B1250170
M. Wt: 223.29 g/mol
InChI Key: VVFAISRLJSZZEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ritigalin is a natural product found in Glycosmis, Glycosmis parviflora, and Glycosmis mauritiana with data available.

Scientific Research Applications

  • Antifungal and Insecticidal Activity : Ritigalin, identified as a bioactive compound in various Glycosmis species, has demonstrated pronounced antifungal and insecticidal activities. This was particularly evident against organisms like Cladosporium herbarum and Spodoptera littoralis (Greger et al., 1996).

  • Isolation and Structural Elucidation : The compound Ritigalin was isolated as a major component from the lipophilic leaf extracts of Glycosmis mauritiana and Glycosmis parviflora. Its structure was clarified using spectroscopic methods, which is crucial for understanding its potential applications (Hofer et al., 1995).

  • In vitro Antioxidant and Anti-inflammatory Activities : While not directly related to Ritigalin, studies on similar compounds from traditional Chinese medicine, like Radix Isatidis, have shown significant antioxidant and anti-inflammatory activities. These findings contribute to the broader understanding of the pharmacological potential of natural compounds (Xiao et al., 2014).

  • Therapeutic Effects on Renal Interstitial Fibrosis : Investigations into traditional Chinese medicine formulations, which might include compounds similar to Ritigalin, have shown therapeutic effects on conditions like renal interstitial fibrosis. This demonstrates the potential medicinal applications of such compounds (Yuan et al., 2020).

  • Immunomodulatory Effects : Studies on traditional Chinese medicine, which Ritigalin could be a part of, have shown immunomodulatory effects. This is significant for understanding how such compounds can be used to regulate immune responses (Jiao et al., 1999).

properties

Product Name

Ritigalin

Molecular Formula

C11H13NO2S

Molecular Weight

223.29 g/mol

IUPAC Name

S-methyl N-methyl-N-(2-phenylacetyl)carbamothioate

InChI

InChI=1S/C11H13NO2S/c1-12(11(14)15-2)10(13)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3

InChI Key

VVFAISRLJSZZEB-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)CC1=CC=CC=C1)C(=O)SC

synonyms

ritigalin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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